molecular formula C10H10N2 B1296669 8-Methylquinolin-5-amine CAS No. 50358-40-2

8-Methylquinolin-5-amine

Cat. No. B1296669
CAS RN: 50358-40-2
M. Wt: 158.2 g/mol
InChI Key: PILPIITVELSUBH-UHFFFAOYSA-N
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Description

8-Methylquinolin-5-amine is a heterocyclic organic compound that contains nitrogen in its ring structure . It has been used in the preparation of osmium chloridophosphine complexes, as quinoline carbene tautomers .


Synthesis Analysis

The synthesis of 8-Methylquinolin-5-amine involves the reaction of 8-methyl-5-nitroquinoline with iron powder and hydrochloric acid. The reaction mass is stirred at room temperature for 1-2 hours .


Molecular Structure Analysis

8-Methylquinolin-5-amine has a molecular weight of 158.2 g/mol . It contains a total of 23 bonds; 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Physical And Chemical Properties Analysis

8-Methylquinolin-5-amine is a solid at room temperature . It has a molecular weight of 158.2 g/mol .

Scientific Research Applications

8-Methylquinolin-5-amine is a chemical compound with the molecular formula C10H10N2 . It’s a solid substance that should be stored in a dark place, at room temperature, and in an inert atmosphere . It’s commonly used in the field of synthetic organic chemistry .

Quinoline, which is structurally related to 8-Methylquinolin-5-amine, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

8-Methylquinolin-5-amine is a chemical compound with the molecular formula C10H10N2 . It’s a solid substance that should be stored in a dark place, at room temperature, and in an inert atmosphere . It’s commonly used in the field of synthetic organic chemistry .

Quinoline, which is structurally related to 8-Methylquinolin-5-amine, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

8-Methylquinolin-5-amine is a chemical compound with the molecular formula C10H10N2 . It’s a solid substance that should be stored in a dark place, at room temperature, and in an inert atmosphere . It’s commonly used in the field of synthetic organic chemistry .

Quinoline, which is structurally related to 8-Methylquinolin-5-amine, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Safety And Hazards

8-Methylquinolin-5-amine is classified under the GHS07 hazard class. It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid formation of dust and aerosols, and to use non-sparking tools .

Future Directions

The future directions of 8-Methylquinolin-5-amine research could involve further exploration of its anti-inflammatory therapeutic potential , as well as its potential applications in the synthesis of other organic compounds .

properties

IUPAC Name

8-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPIITVELSUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308025
Record name 8-methylquinolin-5-amine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinolin-5-amine

CAS RN

50358-40-2
Record name 5-Amino-8-methylquinoline
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Record name 50358-40-2
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Record name 8-methylquinolin-5-amine
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Record name 8-Methyl-5-quinolinamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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